L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine
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Overview
Description
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine is a peptide composed of six amino acids: three alanine residues, one leucine residue, one asparagine residue, and one additional alanine residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and parenteral nutrition.
L-Alanyl-L-tyrosine: Used in biochemical studies and as a supplement in cell culture media.
L-Alanyl-L-leucine: Investigated for its role in protein synthesis and metabolic regulation.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable in various research fields.
Properties
CAS No. |
675126-96-2 |
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Molecular Formula |
C22H39N7O8 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H39N7O8/c1-9(2)7-14(21(35)29-15(8-16(24)30)20(34)27-13(6)22(36)37)28-19(33)12(5)26-18(32)11(4)25-17(31)10(3)23/h9-15H,7-8,23H2,1-6H3,(H2,24,30)(H,25,31)(H,26,32)(H,27,34)(H,28,33)(H,29,35)(H,36,37)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
OPMLTJNPDYXYRC-LZXPERKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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